molecular formula C16H15N3OS B2741643 N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide CAS No. 863593-88-8

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide

Cat. No. B2741643
CAS RN: 863593-88-8
M. Wt: 297.38
InChI Key: LJJWJCRTZZCRQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .


Molecular Structure Analysis

The molecular structure of “N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide” can be analyzed using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .


Chemical Reactions Analysis

The chemical reactions involving “N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide” can be studied using various techniques. For instance, the interaction of Hg (II) ions with a similar compound was found to cause changes in fluorescence emission .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide” can be determined using various analytical techniques. For instance, its molecular weight is 297.38.

Scientific Research Applications

Antitumor Activity

The thiazolo[3,2-a]pyrimidine scaffold, particularly its 2-substituted derivatives, exhibits potent antitumor properties . Researchers have demonstrated that these compounds can effectively inhibit tumor growth. Their structural similarity to purines allows for targeted interactions with biological targets, making them promising candidates for anticancer drug development.

Antibacterial Effects

Thiazolo[3,2-a]pyrimidine derivatives have shown antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi . These compounds could potentially serve as leads for novel antibacterial agents.

Anti-Inflammatory Properties

The same thiazolo[3,2-a]pyrimidine derivatives also exhibit anti-inflammatory effects. Their ability to modulate inflammatory pathways makes them interesting candidates for managing inflammatory conditions .

Pain Therapy

Thiazoles, including derivatives of thiazolo[3,2-a]pyrimidine, play a role in pain therapy drug development . Their unique chemical properties may contribute to pain relief mechanisms.

Estrogen Receptor Ligands

Thiazole analogs, including those related to thiazolo[3,2-a]pyrimidine, can serve as estrogen receptor ligands . This property opens avenues for research in hormone-related diseases and therapies.

Functional Molecules Design

The active methylene group (C2H2) in 5H-thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives allows for functionalization, enabling the design of various functional molecules . For instance, these compounds could serve as probes or ligands in biochemical studies.

Mechanism of Action

Target of Action

The primary target of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Mode of Action

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide interacts with its target, PI3K, by inhibiting its activity. This compound has shown extremely strong PI3Kα inhibitory activity . The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of the PI3K pathway.

Biochemical Pathways

The compound’s action primarily affects the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular functions including growth, proliferation, and survival. By inhibiting PI3K, the compound prevents the phosphorylation and activation of AKT, thereby inhibiting the downstream mTOR pathway. This leads to reduced cell growth and proliferation.

Result of Action

The molecular and cellular effects of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide’s action include the inhibition of cell growth and proliferation due to the suppression of the PI3K/AKT/mTOR pathway . This could potentially lead to the compound’s use in the treatment of diseases characterized by overactive PI3K signaling, such as certain types of cancer.

Future Directions

The future directions for research on “N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide” could include further exploration of its potential applications in various fields, such as medicine and materials science. Additionally, more studies could be conducted to better understand its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-3-14(20)18-13-9-11(7-6-10(13)2)15-19-12-5-4-8-17-16(12)21-15/h4-9H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJWJCRTZZCRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide

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